calcium 1H-indol-3-yl phosphate calcium 1H-indol-3-yl phosphate
Brand Name: Vulcanchem
CAS No.: 16036-53-6
VCID: VC17007696
InChI: InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2
SMILES:
Molecular Formula: C8H6CaNO4P
Molecular Weight: 251.19 g/mol

calcium 1H-indol-3-yl phosphate

CAS No.: 16036-53-6

Cat. No.: VC17007696

Molecular Formula: C8H6CaNO4P

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

calcium 1H-indol-3-yl phosphate - 16036-53-6

Specification

CAS No. 16036-53-6
Molecular Formula C8H6CaNO4P
Molecular Weight 251.19 g/mol
IUPAC Name calcium;1H-indol-3-yl phosphate
Standard InChI InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2
Standard InChI Key CKNGOVGLYMZMFW-UHFFFAOYSA-L
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2]

Introduction

Structural and Chemical Characteristics

Core Molecular Architecture

The compound’s name suggests a structure where a phosphate group is esterified to the 3-position of the indole ring, with calcium serving as the counterion. The indole scaffold—a bicyclic structure comprising a benzene fused to a pyrrole ring—imparts aromaticity and planar rigidity, while the phosphate group introduces polarity and metal-binding capacity . Calcium’s divalent charge likely stabilizes the phosphate moiety, forming a salt with the empirical formula Ca(HC₈H₅NPO₄)₂, assuming a 1:2 metal-to-ligand ratio.

Comparative Analysis of Similar Compounds

CompoundStructureKey PropertiesBiological Role
Indole-3-glycerol phosphate Indole-3-yl linked to glycerol-PWater-soluble; pKa ~2.1 (phosphate)Tryptophan biosynthesis intermediate
Calcium phosphate tribasic Ca₅(OH)(PO₄)₃Insoluble in water; stabilizes boneBone mineralization
Hypothetical: Calcium 1H-indol-3-yl phosphateIndole-3-PO₄⁻·Ca²⁺Predicted low solubility; pH-dependent stabilityUnknown; potential signaling roles

Theoretical modeling based on indole-3-glycerol phosphate suggests that substituting glycerol with calcium would drastically alter solubility. Calcium’s affinity for phosphate oxygens may precipitate the compound in aqueous media, analogous to tribasic calcium phosphate’s insolubility .

Synthesis and Stability

Proposed Synthetic Routes

  • Acid-Base Neutralization: Reacting 1H-indol-3-yl phosphoric acid with calcium hydroxide:

    2HIndol-3-PO₄H₂+Ca(OH)₂Ca(HIndol-3-PO₄)₂+2H₂O2 \, \text{HIndol-3-PO₄H₂} + \text{Ca(OH)₂} \rightarrow \text{Ca(HIndol-3-PO₄)₂} + 2 \, \text{H₂O}

    This method mirrors the synthesis of calcium phosphate salts , though indole’s sensitivity to strong bases may necessitate mild conditions.

  • Ion Exchange: Displacing sodium in sodium indol-3-yl phosphate with calcium chloride:

    2NaIndol-3-PO₄+CaCl₂Ca(Indol-3-PO₄)₂+2NaCl2 \, \text{NaIndol-3-PO₄} + \text{CaCl₂} \rightarrow \text{Ca(Indol-3-PO₄)₂} + 2 \, \text{NaCl}

    Success depends on the solubility product (KspK_{sp}) of the calcium salt, which is likely low .

Stability Considerations

  • pH Sensitivity: The phosphate group’s protonation state (pKa₁ ≈2.1, pKa₂ ≈7.2) influences solubility. At physiological pH (7.4), the compound may partially dissociate, releasing Ca²⁺ and indol-3-yl phosphate anions.

  • Thermal Decomposition: Indole derivatives decompose above 200°C , suggesting that high-temperature applications are infeasible.

Research Gaps and Future Directions

Priority Investigations

  • Synthesis and Characterization: Isolation via ion-exchange chromatography followed by XRD and NMR to confirm structure.

  • Solubility Profiling: Measure KspK_{sp} across pH 4–9 to identify optimal formulation conditions.

  • Biological Assays: Screen for kinase inhibition (e.g., PKC, CaMKII) or antimicrobial activity, given indole’s role in bacterial signaling .

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